molecular formula C15H20N2O2 B14796224 benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate

benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate

Katalognummer: B14796224
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: WOOMYHYQNDABGK-CVRLYYSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro octane ring and a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural complexity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the benzyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent benzylation can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, sodium hydride, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate
  • Benzyl (4R)-1,5-diazaspiro[3.4]octane-1-carboxylate

Uniqueness

Benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the position of the benzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-12-9-17(15(12)7-8-16-11-15)14(18)19-10-13-5-3-2-4-6-13/h2-6,12,16H,7-11H2,1H3/t12?,15-/m0/s1

InChI-Schlüssel

WOOMYHYQNDABGK-CVRLYYSRSA-N

Isomerische SMILES

CC1CN([C@]12CCNC2)C(=O)OCC3=CC=CC=C3

Kanonische SMILES

CC1CN(C12CCNC2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.